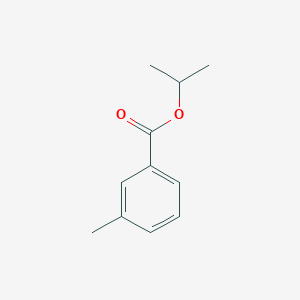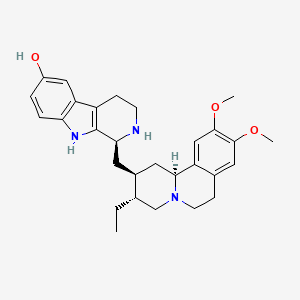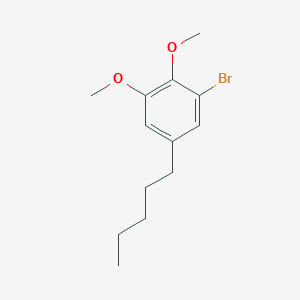![molecular formula C14H13ClO2S B14733310 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene CAS No. 10413-63-5](/img/structure/B14733310.png)
1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C14H13ClO2S It is a derivative of benzene, featuring a chlorine atom and a phenylmethanesulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene typically involves the reaction of 1-chloro-4-methylbenzene with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group replaces a hydrogen atom on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as sulfoxides or sulfones.
Reduction Reactions: Reduction can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in ethanol at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 1-Hydroxy-4-[(phenylmethanesulfonyl)methyl]benzene.
Oxidation: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]sulfoxide.
Reduction: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]sulfide.
Applications De Recherche Scientifique
1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing enzyme activity and protein function. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-[(methylsulfonyl)methyl]benzene: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical and biological properties.
1-Chloro-4-[(phenylsulfonyl)methyl]benzene: Similar but with a different sulfonyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene is unique due to the presence of both a chlorine atom and a phenylmethanesulfonyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
10413-63-5 |
|---|---|
Formule moléculaire |
C14H13ClO2S |
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
1-(benzylsulfonylmethyl)-4-chlorobenzene |
InChI |
InChI=1S/C14H13ClO2S/c15-14-8-6-13(7-9-14)11-18(16,17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clé InChI |
ZXVFJDQEZZETIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)

![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)

![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)


![Bis[(4-bromophenyl)methyl]mercury](/img/structure/B14733281.png)
![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
![Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14733292.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)

